7-Hydroxy-3-(4-hydroxy-3-methoxyphenyl)-4H-1-benzopyran-4-one
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Overview
Description
3’-Methoxydaidzein, also known as 7,4’-dihydroxy-3’-methoxyisoflavone, is a natural isoflavone compound. It is a derivative of daidzein, a well-known isoflavone found in soy products. This compound is characterized by its white or light yellow crystalline powder appearance and has a molecular formula of C16H12O5 with a molecular weight of 284.26 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
3’-Methoxydaidzein can be synthesized through chemical reactions involving appropriate starting materials and reagents. The synthetic route typically involves multiple steps, including hydroxylation and methylation reactions. For example, daidzein can be hydroxylated at the 3’ position followed by methylation to produce 3’-Methoxydaidzein .
Industrial Production Methods
Industrial production of 3’-Methoxydaidzein can be achieved through extraction from natural sources such as soybeans or through chemical synthesis. The extraction process involves crushing soybeans, followed by solvent extraction and column chromatography to isolate the compound. The final product is obtained through crystallization, filtration, and drying .
Chemical Reactions Analysis
Types of Reactions
3’-Methoxydaidzein undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the compound’s structure, potentially enhancing its biological activity.
Reduction: Reduction reactions can be employed to alter the compound’s functional groups.
Substitution: Substitution reactions, such as nucleophilic substitution, can be used to introduce different functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 3’-Methoxydaidzein can lead to the formation of quinones, while reduction can yield hydroxylated derivatives .
Scientific Research Applications
3’-Methoxydaidzein has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying isoflavone chemistry and for developing new synthetic methodologies.
Biology: The compound is studied for its biological activities, including antioxidant and estrogenic effects.
Medicine: Research has shown that 3’-Methoxydaidzein has potential anticancer properties and can inhibit the growth of certain cancer cells.
Mechanism of Action
3’-Methoxydaidzein exerts its effects primarily by inhibiting voltage-gated sodium channels. This inhibition reduces the excitability of pain-sensing neurons, leading to analgesic effects. The compound specifically targets subtypes NaV1.7, NaV1.8, and NaV1.3, with IC50 values of 181 nM, 397 nM, and 505 nM, respectively . This mechanism makes it a promising candidate for the development of pain-relief therapies.
Comparison with Similar Compounds
Similar Compounds
Daidzein: The parent compound of 3’-Methoxydaidzein, known for its estrogenic and antioxidant properties.
Genistein: Another isoflavone with similar biological activities, including anticancer and antioxidant effects.
Biochanin A: An isoflavone with estrogenic activity and potential health benefits.
Uniqueness
3’-Methoxydaidzein is unique due to its specific inhibition of voltage-gated sodium channels, which is not commonly observed in other isoflavones. This unique mechanism of action provides it with distinct analgesic properties, making it a valuable compound for pain management research .
Properties
Molecular Formula |
C16H18O5 |
---|---|
Molecular Weight |
290.31 g/mol |
IUPAC Name |
7-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C16H18O5/c1-20-15-6-9(2-5-13(15)18)12-8-21-14-7-10(17)3-4-11(14)16(12)19/h2,5-6,8,10-11,14,17-18H,3-4,7H2,1H3 |
InChI Key |
GJEFRHOZUIHYPY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=COC3CC(CCC3C2=O)O)O |
Origin of Product |
United States |
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